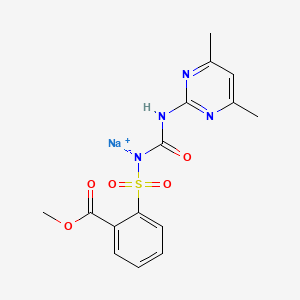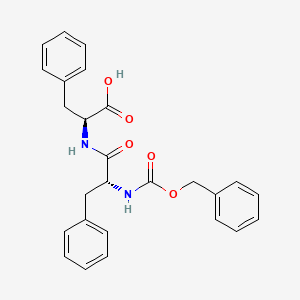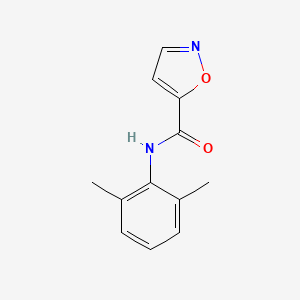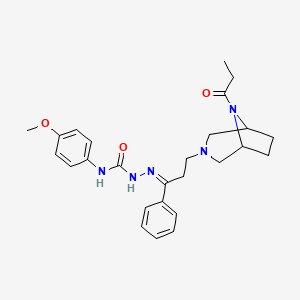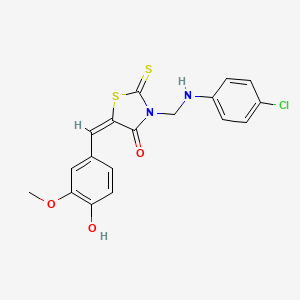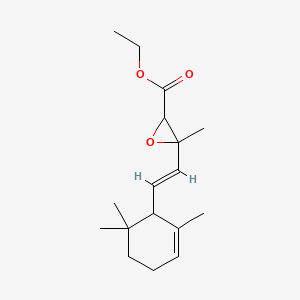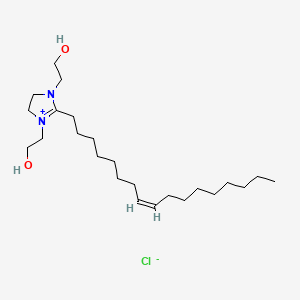
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate is a complex organic compound with a unique structure that includes azo, sulfonyl, and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine. The resulting azo compound is then subjected to sulfonylation and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its azo and sulfonyl groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The sulfonyl group can form strong interactions with proteins, potentially altering their function. The ester group can be hydrolyzed to release the active compound in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxyphenyl)sulphonyl)ethyl acetate
- 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methylphenyl)sulphonyl)ethyl propionate
Uniqueness
2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
85455-45-4 |
|---|---|
Molekularformel |
C25H34N4O6S |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
2-[4-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]-5-methoxy-2-methylphenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C25H34N4O6S/c1-7-25(31)35-12-13-36(32,33)24-16-23(34-6)22(14-17(24)4)28-27-20-11-10-19(29(8-2)9-3)15-21(20)26-18(5)30/h10-11,14-16H,7-9,12-13H2,1-6H3,(H,26,30) |
InChI-Schlüssel |
QNHFJOWAGUXXFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1C)N=NC2=C(C=C(C=C2)N(CC)CC)NC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



